molecular formula C9H12N6 B2432439 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine CAS No. 1006340-68-6

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

Cat. No.: B2432439
CAS No.: 1006340-68-6
M. Wt: 204.237
InChI Key: FXBYOHAFTFZBCY-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine: is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a subject of interest for further pharmacological research .

Industry: In the industrial sector, this compound is explored for its use in the development of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-pyrazol-4-yl)methanamine
  • 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone
  • 1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

Comparison: Compared to similar compounds, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine stands out due to its unique combination of pyrazole and pyrimidine rings. This dual-ring structure enhances its ability to interact with a wider range of biological targets, making it more versatile in medicinal chemistry applications.

Properties

IUPAC Name

[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-6-7(5-15(2)14-6)8-3-4-11-9(12-8)13-10/h3-5H,10H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBYOHAFTFZBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC(=NC=C2)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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